4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

CAS No.: 898775-50-3

Cat. No.: VC2286479

Molecular Formula: C19H19ClFNO

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-50-3 |

|---|---|

| Molecular Formula | C19H19ClFNO |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

| Standard InChI Key | FBUYXNTVMDKDJH-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Introduction

Chemical Structure and Properties

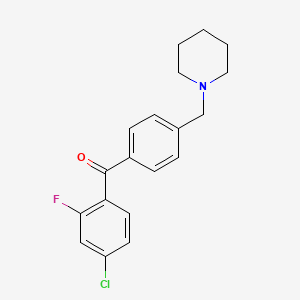

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is characterized by its distinct molecular structure that combines a benzophenone core with specific functional groups. The compound has a carbonyl group connecting two phenyl rings, with one ring containing chloro and fluoro substituents and the other bearing a piperidinomethyl group. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.

Basic Properties and Identifiers

The compound is identified by several key properties and identifiers that facilitate its recognition and characterization in scientific literature and databases. These properties serve as important reference points for researchers working with this compound.

| Property | Value |

|---|---|

| CAS Number | 898775-50-3 |

| Molecular Formula | C19H19ClFNO |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| PubChem Compound ID | 24724310 |

The compound's detailed chemical structure can be represented by several notation systems that capture its molecular arrangement and connectivity.

Chemical Identifiers and Structural Representation

For precise identification and structural representation, the compound is described using standardized chemical identifiers that enable unambiguous reference in scientific communications and databases.

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

| Standard InChIKey | FBUYXNTVMDKDJH-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Structural Features and Chemical Reactivity

The structural features of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone contribute significantly to its chemical reactivity and potential applications. The presence of both electron-withdrawing groups (chloro and fluoro substituents) and the basic piperidinomethyl moiety creates a molecule with interesting electronic properties and reactivity patterns.

Key Structural Elements

-

Benzophenone core: Provides the basic scaffold and contributes to UV absorption properties

-

Chloro substituent: Affects electron distribution and reactivity of the aromatic ring

-

Fluoro substituent: Highly electronegative, influences both electronic properties and metabolic stability

-

Piperidinomethyl group: Adds basic character and potential for hydrogen bonding or salt formation

The strategic positioning of these groups, particularly the 4-chloro and 2-fluoro arrangement on one phenyl ring and the 4'-piperidinomethyl on the other, creates a compound with distinct electronic and steric properties that determine its reactivity patterns and potential binding capabilities with biological targets.

Comparison with Structurally Similar Compounds

To better understand the potential properties and applications of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, it is valuable to compare it with structurally similar compounds that have been more extensively studied. This comparative analysis can provide insights into how structural modifications affect the compound's properties and activities.

Structural Analogs

Based on the available literature, two notable structural analogs are:

-

4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-15-0)

-

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone (CAS: 898791-83-8)

These compounds share the 4-chloro-2-fluoro benzophenone core but differ in the amine-containing substituent on the 4' position .

Comparative Analysis

The key structural difference among these compounds is the heterocyclic amine functionality:

| Compound | Heterocyclic Group | Key Differences |

|---|---|---|

| 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone | Piperidine | Six-membered ring with one nitrogen |

| 4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | 4-Methylpiperazine | Six-membered ring with two nitrogens and a methyl substituent |

| 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone | Morpholine | Six-membered ring with one nitrogen and one oxygen |

These structural differences can significantly affect:

-

Basicity of the amine group

-

Hydrogen bonding capacity

-

Lipophilicity and water solubility

-

Metabolic stability

-

Potential biological target interactions

Understanding these differences provides valuable insights into the potential unique properties and applications of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone compared to its structural analogs.

Current Research Status and Limitations

Research on 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone appears to be in its early stages, with limited published studies specifically focused on this compound. This situation presents both challenges and opportunities for researchers interested in exploring its properties and applications.

Research Gaps

Several notable research gaps exist in the current understanding of this compound:

-

Comprehensive physical property data

-

Detailed spectroscopic characterization

-

Biological activity profiles

-

Structure-activity relationships

-

Potential environmental impacts and degradation pathways

These gaps highlight areas where future research could make significant contributions to the knowledge base surrounding this compound.

Research Opportunities

The limited existing research on this specific compound presents opportunities for novel investigations in several areas:

-

Development of improved synthetic routes with higher yields and fewer steps

-

Exploration of potential applications in catalysis or materials science

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Assessment of potential biological activities through in vitro and computational screening approaches

These research directions could significantly advance understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume